molecular formula C27H23N3O4 B146462 4'-Demethylamino-4'-hydroxystaurosporine CAS No. 126572-73-4

4'-Demethylamino-4'-hydroxystaurosporine

Cat. No. B146462
M. Wt: 453.5 g/mol
InChI Key: OSJFVOAURBIGTC-IFGWQFMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Demethylamino-4'-hydroxystaurosporine, also known as staurosporine analog, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus. The purpose of

Scientific Research Applications

Inhibition of Protein Kinase C

4'-Demethylamino-4'-hydroxystaurosporine, also known as RK-286C, has been identified as an inhibitor of protein kinase C (PKC). This compound inhibits the morphological change of K562 cells, a type of human chronic erythroleukemia cell, induced by phorbol 12,13-dibutylate. Additionally, it inhibits PKC activity in vitro and prevents the aggregation of rabbit platelets induced by collagen and arachidonic acid (Osada et al., 1990).

Isolation and Physico-Chemical Properties

The isolation and characterization of 4'-Demethylamino-4'-hydroxystaurosporine have been studied. It is produced by Streptomyces sp. RK-286 and was purified using solvent extraction, silica gel chromatography, and preparative HPLC. Spectrometric analysis confirmed its structure (Takahashi et al., 1990).

Novel Analogues and Antiproliferative Effects

Several novel staurosporine analogues, including 4'-Demethylamino-4'-hydroxystaurosporine, have been isolated from marine organisms. These compounds have shown potent antiproliferative activities against human leukemia cell lines, with 3-hydroxystaurosporine being the most potent. The study suggests that alterations in the molecule can significantly impact its antiproliferative properties (Schupp et al., 2001).

Involvement in Cell Cycle Inhibition

4'-Demethylamino-4'-hydroxystaurosporine (also known as UCN-01) exhibits properties of cell cycle inhibition. It has been investigated in clinical trials for its potential as an antitumor agent, especially in combination with other chemotherapeutic agents. Studies have shown that it can abrogate S-phase checkpoints and potentiate the cytotoxicity of certain drugs in cancer cell lines, suggesting its utility in enhancing chemotherapeutic effectiveness (Li et al., 2010).

Interaction with Human α1-Acid Glycoprotein

Research has shown that UCN-01 binds extraordinarily to human α1-acid glycoprotein (hAGP), affecting its pharmacokinetic behavior. The study identified key residues responsible for this high-affinity binding, which is significant in understanding the drug's behavior in clinical settings (Katsuki et al., 2005).

Apoptosis Induction in Cancer Cells

UCN-01 has been found to induce apoptosis in human colon carcinoma and leukemia cells independently of p53, a tumor suppressor protein. This property makes it a potent apoptosis inducer even in cell lines resistant to apoptosis and lacking functional p53, highlighting its potential in cancer treatment (Shao et al., 1997).

properties

CAS RN

126572-73-4

Product Name

4'-Demethylamino-4'-hydroxystaurosporine

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

(2S,3R,4R,6R)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one

InChI

InChI=1S/C27H23N3O4/c1-27-25(33-2)18(31)11-19(34-27)29-16-9-5-3-7-13(16)21-22-15(12-28-26(22)32)20-14-8-4-6-10-17(14)30(27)24(20)23(21)29/h3-10,18-19,25,31H,11-12H2,1-2H3,(H,28,32)/t18-,19-,25-,27+/m1/s1

InChI Key

OSJFVOAURBIGTC-IFGWQFMBSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC

SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)O)OC

synonyms

4'-demethylamino-4'-hydroxy-staurosporine
4'-demethylamino-4'-hydroxystaurosporine
RK 286C
RK-286C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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